molecular formula C22H16N2O6 B6332851 4-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid CAS No. 1342864-48-5

4-((((9h-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid

Cat. No.: B6332851
CAS No.: 1342864-48-5
M. Wt: 404.4 g/mol
InChI Key: YILWOVZADAHUCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is a complex organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino group, which is further connected to a nitrobenzoic acid moiety. This compound is often used in peptide synthesis due to its ability to protect amino groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid typically involves the following steps:

    Fmoc Protection: The amino group is protected using the Fmoc group. This is achieved by reacting the amino compound with fluorenylmethoxycarbonyl chloride in the presence of a base such as sodium carbonate.

    Nitration: The benzoic acid moiety is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The Fmoc group can be removed under basic conditions, typically using piperidine, to expose the free amino group for further reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Substitution: Piperidine in a suitable solvent like dimethylformamide (DMF).

Major Products Formed

    Reduction: 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-aminobenzoic acid.

    Substitution: Free amino group derivatives for peptide synthesis.

Scientific Research Applications

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is widely used in scientific research, particularly in:

    Chemistry: As a protecting group in peptide synthesis to prevent unwanted reactions at the amino group.

    Biology: In the synthesis of peptides and proteins for biological studies.

    Medicine: In the development of peptide-based drugs and therapeutic agents.

    Industry: In the large-scale synthesis of peptides for pharmaceutical applications.

Mechanism of Action

The primary mechanism of action of 4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid involves the protection of amino groups during chemical reactions. The Fmoc group is stable under acidic conditions but can be removed under basic conditions, allowing for selective deprotection and further functionalization of the amino group.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-nitrobenzoic acid is unique due to its specific combination of the Fmoc protecting group and the nitrobenzoic acid moiety, which allows for selective reactions and applications in peptide synthesis.

Properties

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonylamino)-3-nitrobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O6/c25-21(26)13-9-10-19(20(11-13)24(28)29)23-22(27)30-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-11,18H,12H2,(H,23,27)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YILWOVZADAHUCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=C(C=C(C=C4)C(=O)O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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